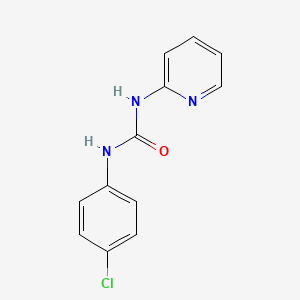
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione, also known as CPMPD, is a synthetic compound that belongs to the family of piperazine derivatives. CPMPD has been the subject of scientific research due to its potential therapeutic applications in treating various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione is not yet fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and glutamate. This compound may also have an effect on the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that this compound has anxiolytic and antidepressant effects in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been found to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione in lab experiments is its high selectivity for certain neurotransmitter receptors, which allows for more precise targeting of specific brain regions. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione. One area of interest is its potential use in treating anxiety and depression in humans. Further research is also needed to better understand the mechanisms of action of this compound and its effects on neurotransmitter systems in the brain. Additionally, studies on the long-term effects of this compound use are needed to evaluate its safety and potential for use in humans.
Synthesis Methods
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with cyclopropylmethylamine to yield 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine. The piperazine is then treated with maleic anhydride to obtain the final product, this compound.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has been the subject of scientific research due to its potential therapeutic applications in treating various neurological disorders. Studies have shown that this compound has anxiolytic and antidepressant effects, as well as potential for use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-5-3-2-4-12(13)17-9-8-16(10-11-6-7-11)14(18)15(17)19/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQULHMBBVXLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C(=O)C2=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)



![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)


![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)